3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur in the ring, showing distinct chemical properties.
Uniqueness
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C14H17ClN2O |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14;/h5-8,10H,2-4,9H2,1H3;1H |
InChI Key |
REURMZDBDBVLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C3N2CCC3.Cl |
Origin of Product |
United States |
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